molecular formula C8H7N5 B13021443 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile

Cat. No.: B13021443
M. Wt: 173.17 g/mol
InChI Key: WFIYCHGFZVGJIS-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is a compound that features a unique fused heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile, can be achieved through various methods:

Industrial Production Methods

Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process has been developed to produce triazine derivatives in kilogram quantities. This process involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile stands out due to its specific amino and acetonitrile functional groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetonitrile

InChI

InChI=1S/C8H7N5/c9-2-8(10)6-1-7-3-11-5-12-13(7)4-6/h1,3-5,8H,10H2

InChI Key

WFIYCHGFZVGJIS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1C(C#N)N

Origin of Product

United States

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